molecular formula C13H7NO4 B8370748 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid

5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid

Cat. No. B8370748
M. Wt: 241.20 g/mol
InChI Key: WCTUPXVVWLQAEE-UHFFFAOYSA-N
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Patent
US03931199

Procedure details

A mixture of 3 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carbonitrile, 30 ml of sulfuric acid, 30 ml of acetic acid and 30 ml of water is heated under reflux for 3 hours. The reaction mixture is poured on ice, and adjusted to pH 3 by addition of 10% sodium hydroxide. The crystalline precipitate is filtered off and recrystallized from a mixture of dioxane and dimethylformamide to give 1.5 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid melting at 293°-294°C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13]C(C#N)=[CH:15][C:3]1=2.S(=O)(=O)(O)O.[C:23]([OH:26])(=[O:25])[CH3:24].[OH-].[Na+]>O>[O:1]=[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13][C:24]([C:23]([OH:26])=[O:25])=[CH:15][C:3]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C#N
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of dioxane and dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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